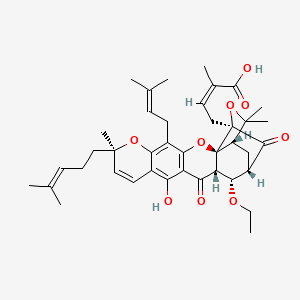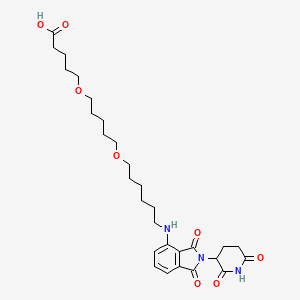
2-(5-prop-2-ynoxy-1H-indol-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-prop-2-ynoxy-1H-indol-3-yl)ethanamine is a synthetic compound belonging to the indole family. . This compound features an indole core with a prop-2-ynoxy substituent at the 5-position and an ethanamine group at the 3-position.
Preparation Methods
The synthesis of 2-(5-prop-2-ynoxy-1H-indol-3-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with an indole derivative.
Substitution Reaction: A prop-2-ynoxy group is introduced at the 5-position of the indole ring through a substitution reaction.
Amination: The ethanamine group is then attached to the 3-position of the indole ring.
Chemical Reactions Analysis
2-(5-prop-2-ynoxy-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(5-prop-2-ynoxy-1H-indol-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-prop-2-ynoxy-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved are still under investigation, but they likely include interactions with enzymes and receptors involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
2-(5-prop-2-ynoxy-1H-indol-3-yl)ethanamine can be compared with other indole derivatives such as:
2-(5-Methoxy-1H-indol-3-yl)ethanamine: Known for its role in the synthesis of melatonin and its biological activities.
2-(1,2-diphenyl-1H-indol-3-yl)ethanamine: Studied for its pro-inflammatory cytokine production.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Known for its anti-inflammatory and analgesic activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-(5-prop-2-ynoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C13H14N2O/c1-2-7-16-11-3-4-13-12(8-11)10(5-6-14)9-15-13/h1,3-4,8-9,15H,5-7,14H2 |
InChI Key |
DTWYQMFAHVECJC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC2=C(C=C1)NC=C2CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


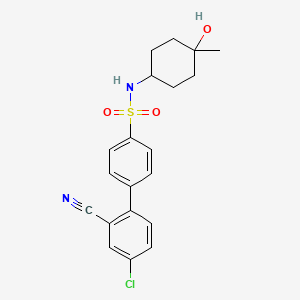


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12391359.png)
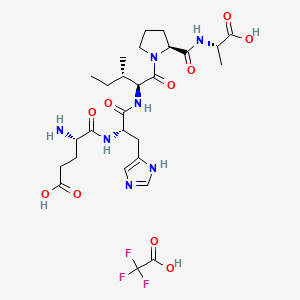
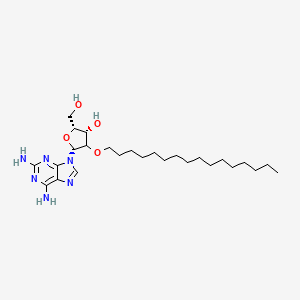
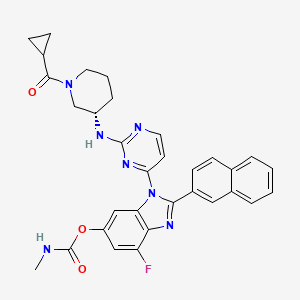


![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12391398.png)

